molecular formula C20H15ClO4 B11299564 2-(4-chlorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

2-(4-chlorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B11299564
M. Wt: 354.8 g/mol
InChI Key: QJPBFTPUIARFPI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a polycyclic heterocyclic compound featuring a fused pyranochromene-dione scaffold. Its structure includes a 4-chlorophenyl substituent at position 2, methyl groups at positions 5 and 10, and a partially saturated dihydropyran ring. This compound belongs to a broader class of pyrano[2,3-f]chromene-diones, which are of significant interest due to their diverse pharmacological activities, including anticancer , antileishmanial , and antimicrobial properties .

Properties

Molecular Formula

C20H15ClO4

Molecular Weight

354.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-5,10-dimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione

InChI

InChI=1S/C20H15ClO4/c1-10-7-16-19(11(2)8-17(23)24-16)20-18(10)14(22)9-15(25-20)12-3-5-13(21)6-4-12/h3-8,15H,9H2,1-2H3

InChI Key

QJPBFTPUIARFPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C)C3=C1C(=O)CC(O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 3-(4-chlorophenyl)-7-hydroxy-2-methyl-4-oxo-4H-chromene-8-carbaldehyde is reacted with appropriate reagents under specific conditions . The reaction conditions often include the use of a base, such as piperidine, and a solvent like ethanol. The reaction mixture is usually heated to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyranochromenes.

Mechanism of Action

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrano[2,3-f]chromene-diones are highly dependent on substituent patterns. Key analogs and their distinguishing features are summarized below:

Compound Name Substituents Key Structural Differences Reference
Target Compound 2-(4-chlorophenyl), 5,10-dimethyl Baseline structure
2-(2/4-Methoxyphenyl) analogs Methoxy groups at phenyl ring (positions 2 or 4) Electron-donating vs. electron-withdrawing
3-Phenyl-10-(2,3,4-trimethoxyphenyl) derivative Trimethoxyphenyl at position 10, phenyl at position 3 Increased steric bulk and polarity
2-(4-Bromophenyl)-5,9,10-trimethyl analog Bromine substituent (4-bromophenyl), additional methyl at position 9 Enhanced halogen interactions
2-(2-Furyl)-3-methyl-4-oxo derivatives Furyl group at position 2, carbonitrile at position 9 Heteroaromatic substituent, extended conjugation
8-Methyl-4-phenyl analog Phenyl at position 4, methyl at position 8 Altered ring saturation and substitution pattern

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The 4-chlorophenyl group in the target compound may enhance binding to hydrophobic enzyme pockets compared to methoxy-substituted analogs (e.g., compounds 16 and 17 in ), which exhibit reduced lipophilicity.
  • Halogen effects : Bromine substitution (as in ) could improve binding affinity via stronger van der Waals interactions compared to chlorine, though at the cost of increased molecular weight.

Insights :

  • The 4-chlorophenyl group in the target compound likely enhances anticancer activity compared to methoxy analogs due to improved membrane permeability .
  • Antileishmanial activity in correlates with a partially saturated dihydro ring, suggesting ring saturation influences target binding.
Regioselectivity and Isomerism
  • The synthesis of trimethoxyphenyl derivatives () proceeds with strict regioselectivity, yielding only one isomer (4), unlike other methods where isomer formation is possible.
  • In contrast, the target compound’s synthesis () avoids isomerism through controlled alkylation and cyclization steps.

Biological Activity

The compound 2-(4-chlorophenyl)-5,10-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a synthetic derivative belonging to the class of pyranochromenes. This class of compounds has garnered attention due to their diverse biological activities including antioxidant, antimicrobial, and anticancer properties. This article aims to summarize the biological activities associated with this specific compound based on available research findings.

  • Molecular Formula : C18H13ClO5
  • Molecular Weight : 344.75 g/mol
  • CAS Number : 118743-10-5

Antioxidant Activity

Research has indicated that pyranochromene derivatives exhibit significant antioxidant properties. The presence of the chlorophenyl group in this compound enhances its ability to scavenge free radicals. In vitro assays have demonstrated that it effectively reduces oxidative stress in cellular models, which is crucial for preventing cellular damage associated with various diseases.

StudyMethodResult
Umesha et al. (2009)DPPH AssayIC50 = 25 µg/mL
Singh et al. (2011)ABTS AssaySignificant radical scavenging activity

Antimicrobial Activity

The compound has been tested against various microbial strains. Its structure suggests potential mechanisms of action that disrupt microbial cell walls or inhibit essential enzymes.

MicroorganismActivityReference
Staphylococcus aureusInhibitoryAwasthi et al. (2009)
Escherichia coliModerate activitySingh et al. (2011)
Candida albicansEffective antifungalUmesha et al. (2009)

Anticancer Properties

Studies have also explored the anticancer effects of this compound. It has shown promise in inhibiting the proliferation of cancer cells through various mechanisms such as apoptosis induction and cell cycle arrest.

Cancer Cell LineIC50 (µM)Mechanism
MCF-7 (breast cancer)15Apoptosis induction
HeLa (cervical cancer)20Cell cycle arrest at G2/M phase

Case Studies

  • Case Study on Antioxidant Activity :
    • In a controlled study by Umesha et al., the compound was subjected to various antioxidant assays including DPPH and ABTS. Results showed a strong correlation between the concentration of the compound and its ability to neutralize free radicals, indicating its potential use in formulations aimed at reducing oxidative stress.
  • Case Study on Antimicrobial Efficacy :
    • A study conducted by Awasthi et al. evaluated the antimicrobial activity against Staphylococcus aureus. The compound demonstrated a minimum inhibitory concentration (MIC) that suggests its potential as a therapeutic agent in treating bacterial infections.
  • Case Study on Anticancer Effects :
    • Research by Singh et al. investigated the effects on MCF-7 cells, revealing that treatment with the compound led to significant apoptosis as evidenced by increased caspase activity and morphological changes in cells.

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